(2-Chlorophenyl)methyl butanoate
Description
(2-Chlorophenyl)methyl butanoate is an ester derivative of butanoic acid, where the methyl group of the ester is attached to a 2-chlorophenyl aromatic ring. Its structure combines a lipophilic chlorinated aromatic moiety with a short-chain ester group. The chlorine atom at the ortho position may influence electronic properties, steric effects, and biological activity compared to non-chlorinated analogs.
Properties
CAS No. |
6282-38-8 |
|---|---|
Molecular Formula |
C11H13ClO2 |
Molecular Weight |
212.67 g/mol |
IUPAC Name |
(2-chlorophenyl)methyl butanoate |
InChI |
InChI=1S/C11H13ClO2/c1-2-5-11(13)14-8-9-6-3-4-7-10(9)12/h3-4,6-7H,2,5,8H2,1H3 |
InChI Key |
WDLQAPYRESOYBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OCC1=CC=CC=C1Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Chlorophenyl)methyl butanoate can be synthesized through the esterification reaction between (2-chlorophenyl)methanol and butanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
(2-Chlorophenyl)methyl butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The chlorine atom in the (2-chlorophenyl) group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of (2-chlorophenyl)methanoic acid.
Reduction: Formation of (2-chlorophenyl)methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Chlorophenyl)methyl butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biological systems.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)methyl butanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release (2-chlorophenyl)methanol and butanoic acid, which may exert biological effects through various pathways. The chlorine atom in the (2-chlorophenyl) group can also participate in interactions with biological molecules, influencing the compound’s overall activity.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below compares (2-Chlorophenyl)methyl butanoate with key analogs:
| Compound | Molecular Formula | Functional Groups | Key Structural Features |
|---|---|---|---|
| This compound | C₁₁H₁₁ClO₂ | Ester, Aromatic chloro substituent | Chlorine at ortho position; butanoate ester chain |
| Methyl butanoate | C₅H₁₀O₂ | Ester | Short-chain ester; no aromatic or halogen groups |
| Butyl butanoate | C₈H₁₆O₂ | Ester | Longer alkyl chain; non-aromatic |
| 3-Methylbutyl butanoate | C₉H₁₈O₂ | Branched ester | Branched alkyl group; fruity aroma contributor |
| 1-(2-Chlorophenyl)ethanone | C₈H₇ClO | Ketone, Aromatic chloro substituent | Chlorine at ortho position; acetyl group |
Physical and Chemical Properties
- Volatility and Solubility: Methyl butanoate (C₅H₁₀O₂) is highly volatile and contributes to fruity aromas in tropical fruits like cherimoya . In contrast, this compound’s aromatic chlorine and larger molecular weight (C₁₁H₁₁ClO₂) likely reduce volatility, making it less suitable for flavor applications but more persistent in environmental or industrial settings. Butyl butanoate and 3-methylbutyl butanoate, with longer alkyl chains, exhibit even lower volatility than methyl butanoate, enhancing their use in sustained-release flavor systems .
- Reactivity: The ester group in this compound is susceptible to hydrolysis, similar to methyl butanoate.
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